molecular formula C21H20N4O2 B7751647 2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one

2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one

Cat. No.: B7751647
M. Wt: 360.4 g/mol
InChI Key: HUJSDFOAQSKMPF-UHFFFAOYSA-N
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Description

2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a pyrrole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Quinazolinone Core Formation: The quinazolinone core is often synthesized via a cyclization reaction involving anthranilic acid derivatives and an appropriate aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the pyrrole ring with the quinazolinone core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: It is studied for its potential as an anti-inflammatory and analgesic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. By inhibiting these enzymes, the compound can exert its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-amino-1-(4-methylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one
  • 2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-chloro-1H-quinazolin-4-one

Uniqueness

2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one is unique due to the presence of both the quinazolinone and pyrrole moieties, which contribute to its diverse biological activities and potential applications. The specific substitution pattern on the phenyl ring and the quinazolinone core also distinguishes it from similar compounds, potentially leading to different pharmacological profiles and applications.

Properties

IUPAC Name

2-[5-amino-1-(4-ethylphenyl)-3-oxo-2H-pyrrol-4-yl]-6-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-3-13-5-7-14(8-6-13)25-11-17(26)18(19(25)22)20-23-16-9-4-12(2)10-15(16)21(27)24-20/h4-10H,3,11,22H2,1-2H3,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJSDFOAQSKMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=C(N3)C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=C(N3)C=CC(=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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